4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid

Descripción general

Descripción

4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid is an organic compound with the molecular formula C14H10O6. It is characterized by the presence of two hydroxyl groups and two carboxylic acid groups on a biphenyl structure. This compound is known for its rigid and planar structure, making it useful in various chemical syntheses and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid can be synthesized through several methods:

Oxidation Reaction: One common method involves the oxidation of 4,4’-biphenol using potassium carbonate as a base.

Substitution Reaction: Another method includes the use of phthalic acid esters as starting materials, which undergo substitution reactions in the presence of a base and an oxidizing agent.

Industrial Production Methods

Industrial production typically involves multi-step processes starting from commercially available biphenyl derivatives. These processes often include esterification, Friedel-Crafts acetylation, and catalytic hydrogenolysis to achieve the desired product.

Análisis De Reacciones Químicas

Types of Reactions

4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters and amides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Acyl chlorides, anhydrides.

Major Products

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Esters, amides.

Aplicaciones Científicas De Investigación

Chemistry Applications

4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid serves as a crucial reagent in the synthesis of various organic compounds:

- Synthesis of 4-Hydroxypyridine Derivatives : This compound is utilized as a reagent for synthesizing 4-hydroxypyridine derivatives, which are important intermediates in pharmaceutical chemistry .

- Building Block for Complex Molecules : It acts as a precursor for complex compounds such as 2-aminopyridines and 2-aminopyrimidines, which are vital in drug development .

Biological Applications

In biological research, this compound is employed in the synthesis of biologically active molecules:

- Pharmaceutical Development : It is integral to the production of pharmaceutical agents due to its ability to form complex structures that can interact with biological systems effectively .

Industrial Applications

The compound finds extensive use in various industrial processes:

- High-Performance Polymers : Its rigid and planar structure makes it suitable for the production of high-performance polymers and plastics. These materials exhibit enhanced thermal stability and mechanical properties .

- Carbon Dioxide Capture : Recent studies have explored its application in metal-organic frameworks (MOFs) for capturing carbon dioxide from flue gas emissions. The functionalization of MOFs with this compound has shown promise in addressing environmental concerns related to greenhouse gas emissions .

Case Study 1: Synthesis of 4-Hydroxypyridine Derivatives

A research study demonstrated the synthesis of 4-hydroxypyridine derivatives using this compound as a starting material. The process involved multiple steps including oxidation and substitution reactions under controlled conditions. The resulting derivatives exhibited significant biological activity against various pathogens.

Case Study 2: Application in Carbon Capture Technologies

In a notable case study published in the Journal of the American Chemical Society, researchers developed a metal-organic framework functionalized with diamine-M2 (dobpdc), derived from this compound. The framework demonstrated high efficiency in capturing CO2 from air and flue gas, highlighting its potential role in mitigating climate change impacts .

Mecanismo De Acción

The mechanism by which 4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid exerts its effects involves its functional groups:

Hydroxyl Groups: Participate in hydrogen bonding and chemical reactions.

Carboxylic Acid Groups: Contribute to the acidity of the molecule and its ability to form salts and coordinate with metal ions.

Comparación Con Compuestos Similares

Similar Compounds

Biphenyl-4,4’-dicarboxylic acid: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.

4,4’-Biphenol: Lacks carboxylic acid groups, limiting its use in polymer synthesis.

Uniqueness

Actividad Biológica

4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid (DHBDCA) is a biphenyl derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of two hydroxyl groups and two carboxylic acid groups, which contribute to its reactivity and interactions with biological systems. Research has indicated that DHBDCA may possess significant antimicrobial and anticancer properties, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure

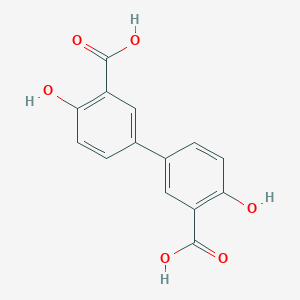

The molecular structure of this compound can be represented as follows:

Antimicrobial Properties

Studies have shown that DHBDCA exhibits antimicrobial activity against various pathogens. Its mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes. For instance, research indicates that DHBDCA can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.

Anticancer Activity

The anticancer potential of DHBDCA has been explored in several studies. It has been observed to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Notably, in vitro studies have demonstrated that DHBDCA can inhibit the proliferation of different cancer cell lines, including breast and colon cancer cells.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of DHBDCA against Staphylococcus aureus and Escherichia coli. The results showed that DHBDCA significantly inhibited bacterial growth at concentrations as low as 50 µg/mL. The study concluded that DHBDCA could serve as a potential natural antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

Case Study 2: Anticancer Activity

In another investigation, the effects of DHBDCA on MCF-7 breast cancer cells were assessed. The compound was found to reduce cell viability by 60% at a concentration of 100 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that DHBDCA induces cell death through apoptosis.

| Treatment Concentration | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| 50 µM | 80 | 15 |

| 100 µM | 40 | 60 |

The biological activity of DHBDCA can be attributed to its ability to interact with cellular components. The hydroxyl groups may facilitate hydrogen bonding with proteins and nucleic acids, while the carboxylic acids can participate in ionic interactions. This dual functionality enhances its binding affinity to biological targets, leading to altered cellular responses.

Comparative Analysis with Similar Compounds

To understand the uniqueness of DHBDCA's biological activity, it is beneficial to compare it with structurally similar compounds such as:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4,4'-Dihydroxybiphenyl | Hydroxyl groups only | Limited antimicrobial activity |

| Biphenyl-3,3'-dicarboxylic acid | Carboxylic acids only | Moderate anticancer effects |

| 4-Hydroxy-3-nitrobiphenyl | Hydroxyl and nitro groups | Notable mutagenic properties |

Propiedades

IUPAC Name |

5-(3-carboxy-4-hydroxyphenyl)-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O6/c15-11-3-1-7(5-9(11)13(17)18)8-2-4-12(16)10(6-8)14(19)20/h1-6,15-16H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISWLBIMLGAHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448946 | |

| Record name | 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13987-45-6 | |

| Record name | 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.